Cas no 2227724-12-9 ((2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine)

(2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine is a chiral amine derivative featuring a 1,2,4-triazole moiety, which imparts unique chemical and biological properties. The (2S)-stereochemistry ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The triazole ring enhances stability and offers potential for hydrogen bonding, improving binding affinity in drug design. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in antifungal and antiviral research. Its well-defined structure and functional groups allow for selective modifications, enabling tailored applications in medicinal chemistry and material science. The product is typically supplied with rigorous quality control to ensure consistency in research and industrial use.
(2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine structure
2227724-12-9 structure
Product Name:(2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine
CAS No:2227724-12-9
MF:C5H10N4
MW:126.15969991684
CID:5870423
PubChem ID:93832245
Update Time:2025-05-25

(2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine
    • EN300-1812775
    • 2227724-12-9
    • Inchi: 1S/C5H10N4/c1-4(6)2-5-7-3-8-9-5/h3-4H,2,6H2,1H3,(H,7,8,9)/t4-/m0/s1
    • InChI Key: NABYNYRJCOSUAC-BYPYZUCNSA-N
    • SMILES: N[C@@H](C)CC1=NC=NN1

Computed Properties

  • Exact Mass: 126.090546336g/mol
  • Monoisotopic Mass: 126.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 67.6Ų

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(2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine Related Literature

Additional information on (2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine

Compound CAS No 2227724-12-9: (2S)-1-(1H-1,2,4-Triazol-3-yl)Propan-2-Amine

The compound with CAS No 2227724-12-9, commonly referred to as (2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The (S)-configuration at the chiral center adds a layer of complexity and specificity to its interactions with biological systems.

Structural Analysis: The molecule consists of a triazole ring fused with an amine group. The triazole ring, a five-membered aromatic structure with two nitrogen atoms, contributes to the compound's stability and reactivity. The propanamine moiety attached to the triazole ring introduces a chiral center at the second carbon atom. This configuration is critical for its pharmacokinetic properties and biological activity.

Synthesis and Characterization: Recent studies have focused on optimizing the synthesis of (2S)-1-(1H-1,2,4-triazol-3-yl)propan-2-amine. Researchers have explored various methodologies, including asymmetric catalysis and stereoselective reactions, to achieve high yields of the desired enantiomer. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the compound's structure and stereochemistry.

Biological Activity: The compound exhibits promising biological activity in preclinical studies. It has been shown to modulate key enzymes and receptors involved in neurological disorders. For instance, studies indicate that (S)-configuration enhances its ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system diseases.

Applications in Drug Development: The unique properties of (S)-configuration make it an attractive lead compound for drug discovery programs. Its ability to interact with specific biological targets suggests potential applications in treating conditions such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders.

Safety and Toxicology: As with any novel compound intended for therapeutic use, understanding its safety profile is crucial. Recent toxicological studies have evaluated the compound's acute and chronic toxicity in animal models. These studies aim to establish safe dosage ranges and identify potential adverse effects associated with long-term use.

Future Directions: Ongoing research is exploring the potential of (S)-configuration in combination therapies and drug delivery systems. The compound's structural versatility offers opportunities for further modification to enhance its efficacy and reduce off-target effects.

In conclusion, (S)-configuration represents a promising advancement in organic chemistry and pharmacology. Its unique structure, coupled with emerging research findings, positions it as a valuable tool in the development of innovative therapeutic agents.

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